molecular formula C17H13FN6OS2 B2634919 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852375-04-3

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2634919
CAS RN: 852375-04-3
M. Wt: 400.45
InChI Key: YGQMNYGOBIBVKE-UHFFFAOYSA-N
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Description

The compound “2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolo-pyridazine group, a thioether group, and a thiazole group . It is part of the 1,2,4-triazole class of compounds, which are known for their multidirectional biological activity .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. These include a fluorophenyl group, a triazolo-pyridazine group, a thioether group, and a thiazole group . The presence of these groups likely contributes to the compound’s biological activity .

Scientific Research Applications

Modification of PI3K Inhibitors for Anticancer Applications

One study discusses the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor by replacing the acetamide group with an alkylurea moiety. This modification aimed to retain antiproliferative activity against cancer cell lines while reducing toxicity. The study underscores the compound's potential as an effective anticancer agent with lower toxicity, indicating a promising avenue for developing targeted cancer therapies (Wang et al., 2015).

Development of Fused Heterocyclic Compounds

Another research effort focused on developing a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. These compounds exhibited a variety of interesting biological properties due to the fusion of heterocyclic 1,2,4-triazoles, showing the structural versatility and potential for various pharmaceutical applications (Karpina et al., 2019).

Antibacterial and Antifungal Properties

Research on condensed bridgehead nitrogen heterocyclic systems, such as [1,2,4]triazolo[3,4][1,3,4]thiadiazines, demonstrates significant antibacterial, antifungal, and antitubercular activities. These findings highlight the importance of heterocyclic compounds in developing new antimicrobial agents, which could be crucial in addressing the rising issue of antibiotic resistance (Shiradkar & Kale, 2006).

Antioxidant and Anticancer Activities

A study on triazolo-thiadiazoles explores their in vitro antioxidant properties and anticancer activities, particularly against hepatocellular carcinoma cell lines. Such research underscores the potential therapeutic applications of these compounds in treating cancer and managing oxidative stress-related diseases (Sunil et al., 2010).

Insecticidal Activities

The synthesis and evaluation of heterocycles incorporating a thiadiazole moiety against agricultural pests, like the cotton leafworm, Spodoptera littoralis, reveal the potential of these compounds in developing new insecticides. This research aligns with the ongoing search for safer, more effective pest control methods (Fadda et al., 2017).

properties

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6OS2/c1-10-8-27-17(19-10)20-14(25)9-26-15-6-5-13-21-22-16(24(13)23-15)11-3-2-4-12(18)7-11/h2-8H,9H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQMNYGOBIBVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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